molecular formula C21H31NO B12896921 3-Decyl-2,8-dimethylquinolin-4(1H)-one CAS No. 61865-14-3

3-Decyl-2,8-dimethylquinolin-4(1H)-one

Cat. No.: B12896921
CAS No.: 61865-14-3
M. Wt: 313.5 g/mol
InChI Key: ATQSCUZKTVHDLM-UHFFFAOYSA-N
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Description

3-Decyl-2,8-dimethylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Decyl-2,8-dimethylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and aldehyde.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinoline ring.

    Alkylation: The decyl group is introduced through an alkylation reaction.

    Methylation: The methyl groups are introduced via methylation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-Decyl-2,8-dimethylquinolin-4(1H)-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Possible therapeutic applications due to its quinoline core, which is known for antimicrobial and anticancer properties.

    Industry: Use in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Decyl-2,8-dimethylquinolin-4(1H)-one would depend on its specific interactions with molecular targets. Typically, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A methylated derivative with different biological properties.

    4-Hydroxyquinoline: Known for its antimicrobial activity.

Uniqueness

3-Decyl-2,8-dimethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

61865-14-3

Molecular Formula

C21H31NO

Molecular Weight

313.5 g/mol

IUPAC Name

3-decyl-2,8-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C21H31NO/c1-4-5-6-7-8-9-10-11-14-18-17(3)22-20-16(2)13-12-15-19(20)21(18)23/h12-13,15H,4-11,14H2,1-3H3,(H,22,23)

InChI Key

ATQSCUZKTVHDLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(NC2=C(C=CC=C2C1=O)C)C

Origin of Product

United States

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